
2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is known to have a high affinity and selectivity for certain receptors .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one study describes the synthesis of a similar compound by conjugating a chloroacetylated derivative with a trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzamide moiety linked to a piperazine ring via an ethyl chain. The piperazine ring is further substituted with a methoxyphenyl group .科学的研究の応用
Selective Serotonin 4 Receptor Agonists
Research has identified benzamide derivatives, including structures similar to "2-chloro-N-(2-[(4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl]ethyl)benzamide", as potential selective serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with reduced side effects due to limited 5-HT3- and dopamine D2 receptor-binding affinity. Such derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting potential for treating gastrointestinal disorders (Sonda et al., 2004).
Dopamine D3 Receptor Ligands
Another application is in the modification of benzamide derivatives to identify structural features leading to dopamine D3 receptor affinity. This has resulted in compounds displaying moderate D3 affinity, with implications for the development of therapeutic agents targeting dopamine-related disorders. Adjustments to the aromatic ring linked to the N-1 piperazine ring have been particularly significant in this research, highlighting the importance of structural nuances in drug design (Leopoldo et al., 2002).
Analytical Derivatization in Liquid Chromatography
Additionally, derivatives have been utilized in analytical chemistry, specifically in the development of new sulfonate reagents for analytical derivatization in liquid chromatography. These reagents, which include a substituted piperazine moiety, allow for sensitive detection of analytes post-derivatization. The capability to remove the reagent after derivatization by acid treatment enhances the versatility and applicability of such compounds in analytical methodologies (Wu et al., 1997).
作用機序
Target of Action
The primary target of the compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 22 mg/ml , which may influence its bioavailability.
特性
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKERIDLXZBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

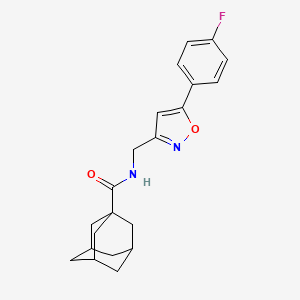
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
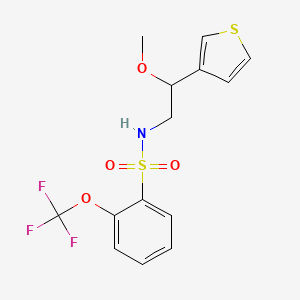
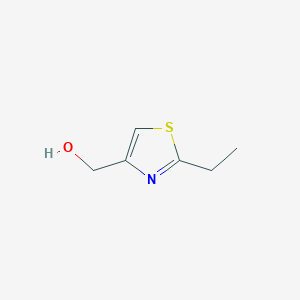
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859301.png)

![N-[(5-Chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2859306.png)

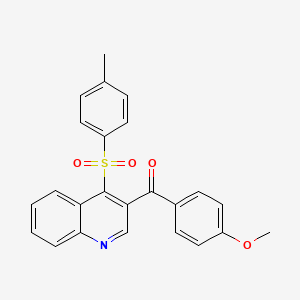
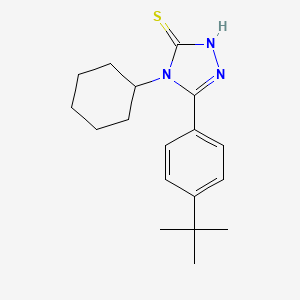

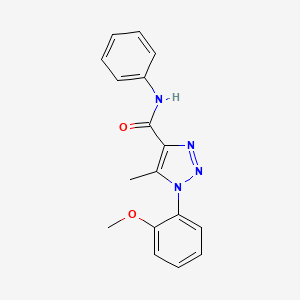
![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)